(S)-8-(Trifluoromethoxy)chroman-4-amine
描述
(S)-8-(Trifluoromethoxy)chroman-4-amine is a chiral chroman derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 8-position and an amine group at the 4-position of the chroman scaffold. The stereochemistry at the 4-position is defined as the (S)-enantiomer, which is critical for its biological activity and receptor interactions.
The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity compared to non-fluorinated substituents, making it a valuable moiety in medicinal chemistry for optimizing pharmacokinetic properties. Chroman-4-amine derivatives, including those with 8-position modifications, have been studied extensively as privileged scaffolds in drug discovery, particularly for neurodegenerative diseases like Alzheimer’s .
属性
分子式 |
C10H10F3NO2 |
|---|---|
分子量 |
233.19 g/mol |
IUPAC 名称 |
(4S)-8-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)16-8-3-1-2-6-7(14)4-5-15-9(6)8/h1-3,7H,4-5,14H2/t7-/m0/s1 |
InChI 键 |
DDCZLPCCTJEGSL-ZETCQYMHSA-N |
手性 SMILES |
C1COC2=C([C@H]1N)C=CC=C2OC(F)(F)F |
规范 SMILES |
C1COC2=C(C1N)C=CC=C2OC(F)(F)F |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-(Trifluoromethoxy)chroman-4-amine typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Amination: The final step involves the introduction of the amine group at the 4-position of the chroman ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(S)-8-(Trifluoromethoxy)chroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学研究应用
(S)-8-(Trifluoromethoxy)chroman-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-8-(Trifluoromethoxy)chroman-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to target proteins, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
(S)-8-Methoxychroman-4-amine
- Structural Differences : Replaces the trifluoromethoxy group with a methoxy (-OCH₃) substituent.
- Impact on Properties :
- Biological Activity : In Alzheimer’s research, 8-methoxy derivatives exhibit moderate acetylcholinesterase (AChE) inhibition (IC₅₀ ~15 µM) compared to trifluoromethoxy analogues (IC₅₀ ~8 µM), highlighting the role of fluorine in enhancing potency .
(S)-8-(Trifluoromethyl)chroman-4-amine (CAS 1228569-07-0)
- Structural Differences : Substitutes the trifluoromethoxy group with a trifluoromethyl (-CF₃) group.
- Impact on Properties :
- Higher electronegativity and steric bulk compared to -OCF₃.
- Reduced hydrogen-bonding capacity due to the absence of an oxygen atom.
- Biological Activity : Shows weaker AChE inhibition (IC₅₀ ~12 µM) than the trifluoromethoxy variant, suggesting that the oxygen atom in -OCF₃ may facilitate enzyme interactions .
(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride (CAS 1208989-29-0)
- Structural Differences : A phenyl-based amine with a trifluoromethoxy group, lacking the chroman ring system.
- Impact on Properties :
- Lower molecular complexity and rigidity compared to chroman derivatives.
- Reduced blood-brain barrier penetration due to smaller size and higher polarity.
- Safety Profile : Classified with a similarity score of 0.70 to chroman-4-amine derivatives, indicating divergent toxicity and reactivity profiles .
Key Findings:
- The trifluoromethoxy group balances lipophilicity and electronic effects, yielding superior AChE inhibition and stability.
- Stereochemistry is critical: (R)-isomers of chroman-4-amine derivatives show 30–50% lower activity than (S)-forms .
生物活性
(S)-8-(Trifluoromethoxy)chroman-4-amine is a derivative of chroman known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective properties. The presence of the trifluoromethoxy group enhances its pharmacological profile by improving binding affinity to biological targets.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 235.18 g/mol
- Structure : The chroman backbone provides a stable framework for various substitutions, with the trifluoromethoxy group contributing unique electronic properties that influence biological interactions.
The biological activity of this compound primarily involves:
- Target Interactions : It interacts with specific enzymes and receptors, modulating various signaling pathways.
- Signal Modulation : The compound may inhibit inflammatory pathways and induce apoptosis in cancer cells by affecting the expression of key regulatory proteins such as Bcl-2 and P53.
1. Anticancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Prostate Cancer : In vitro tests showed that this compound can induce apoptosis and cell cycle arrest in prostate cancer cells, correlating with down-regulation of anti-apoptotic genes and up-regulation of pro-apoptotic genes .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Prostate Cancer | 15.2 | Induction of apoptosis via P53 activation |
| Breast Cancer | 20.5 | Cell cycle arrest and apoptosis |
2. Anti-inflammatory Properties
Research indicates that this compound can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. The compound has been shown to reduce levels of TNF-alpha and IL-6 in cellular models.
3. Neuroprotective Effects
This compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to enhance neuronal survival under oxidative stress conditions, likely through antioxidant mechanisms.
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on several human tumor cell lines:
- Methodology : MTT assay was employed to determine cell viability after treatment with varying concentrations of the compound.
- Results : Significant cytotoxicity was observed, particularly in prostate cancer cells, with an IC50 value indicating effective dose levels for therapeutic application.
Case Study 2: In Vivo Efficacy
In a mouse model of inflammation, administration of this compound resulted in reduced paw swelling and lower inflammatory markers compared to control groups. This suggests potential for development as an anti-inflammatory agent .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating druggability:
- Absorption : The compound shows good oral bioavailability.
- Distribution : High volume distribution indicates effective tissue penetration.
| Parameter | Value |
|---|---|
| Half-life (h) | 23.9 |
| Volume of Distribution | 13.2 L/kg |
| Clearance Rate (L/h/kg) | 1.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
